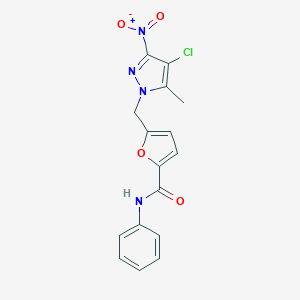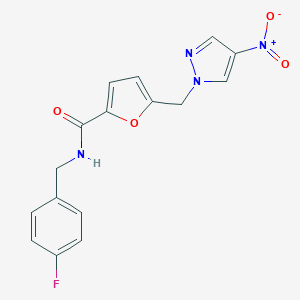
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in various cellular processes such as cell cycle regulation and gene expression. Inhibition of these enzymes by 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide leads to the suppression of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its potency as an inhibitor of CDKs and HDACs, its anti-inflammatory properties, and its potential applications in cancer therapy. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease, and the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, studies on the safety and efficacy of this compound in humans are needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-isopropyl-6-methylaniline in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
科学研究应用
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes involved in cancer cell proliferation, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
属性
产品名称 |
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC 名称 |
4-chloro-1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-9(2)12-8-6-7-10(3)14(12)18-16(21)15-13(17)11(4)20(5)19-15/h6-9H,1-5H3,(H,18,21) |
InChI 键 |
UCFTXROROGWICG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
